molecular formula C11H15BrN2O3S B1313756 tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate CAS No. 308276-66-6

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate

Cat. No. B1313756
M. Wt: 335.22 g/mol
InChI Key: XYXNZAUIORCEKD-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate (TBB2MOP) is an organic compound with a wide range of applications in scientific research. This compound is a derivative of the pyrimidine family and has been found to be highly effective in a variety of laboratory experiments. It has been used in a variety of research applications, including drug discovery, molecular biology, and biochemistry.

Scientific Research Applications

  • Chemical Synthesis and Molecular Docking Studies

    • Synthesis and Molecular Interactions: The compound has been utilized in synthesizing various biologically active derivatives. For instance, N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized, exhibiting antibacterial and anti-inflammatory activities. Molecular docking studies with these compounds showed promising interactions with S. aureus dihydropteroate synthetase (Chavan, Hosamani, Kulkarni & Joshi, 2018).
  • Development of Antimicrobial Agents

    • Synthesis of Antimicrobial Compounds: The compound has been used as a starting material for synthesizing compounds with potential antimicrobial properties. An example includes the synthesis of various 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate, displaying significant antimicrobial activity (Ghoneim & Mohamed, 2013).
  • Exploration in Organic Chemistry

    • Reactivity and Compound Formation: The reactivity of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has been explored in various organic synthesis reactions. For instance, its interaction with glycine esters has been studied, leading to the discovery of new derivatives and potential applications in creating biologically active compounds (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).
  • Role in Synthesis of Aldol Products

    • Use in Chelation-Controlled Additions: The compound has found application in the synthesis of aldol products, where it has been used as a reagent for highly stereoselective chelation-controlled additions. This has implications in the preparation of complex organic molecules, contributing to the field of synthetic organic chemistry (Gennari & Cozzi, 1988).
  • Utility in Preparing Novel Compounds

    • Synthesis of New Chemical Entities: Research has demonstrated the use of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate in synthesizing new chemical entities. For instance, novel (pyrimidinyloxy)acetic acids and pyrimidineacetic acids have been synthesized, indicating the versatility of this compound in creating diverse chemical structures with potential biological activities (Ellingboe et al., 1990).

properties

IUPAC Name

tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZAUIORCEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460687
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate

CAS RN

308276-66-6
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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